molecular formula C18H22O4 B1588333 (+)-1,4-Di-O-benzyl-D-threitol CAS No. 91604-41-0

(+)-1,4-Di-O-benzyl-D-threitol

Cat. No. B1588333
CAS RN: 91604-41-0
M. Wt: 302.4 g/mol
InChI Key: YAVAVQDYJARRAU-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-1,4-Di-O-benzyl-D-threitol is a compound with the following characteristics:



  • It is a diol , meaning it contains two hydroxyl groups.

  • The benzyl groups are attached to the hydroxyl groups.

  • The D-threitol configuration indicates that it is a stereoisomer of threitol, specifically the D-enantiomer.



Synthesis Analysis

The synthesis of (+)-1,4-Di-O-benzyl-D-threitol involves the selective protection of the hydroxyl groups on threitol using benzyl groups. This can be achieved through various chemical reactions, such as acylation or alkylation.



Molecular Structure Analysis

The molecular structure of (+)-1,4-Di-O-benzyl-D-threitol consists of a central threitol backbone with two benzyl groups attached to the hydroxyl groups. The stereochemistry of the molecule is crucial for its biological activity.



Chemical Reactions Analysis

(+)-1,4-Di-O-benzyl-D-threitol can undergo various chemical reactions, including:



  • Hydrolysis : Removal of the benzyl groups to regenerate threitol.

  • Reduction : Conversion of the carbonyl group to a hydroxyl group.

  • Functionalization : Introduction of other functional groups for derivatization.



Physical And Chemical Properties Analysis


  • Solubility : It is likely soluble in organic solvents due to the benzyl groups.

  • Melting Point : The melting point can be determined experimentally.

  • Stability : It may be sensitive to light, heat, or other environmental factors.


Scientific Research Applications

  • Synthesis of Organic Compounds

    • (+)-1,4-Di-O-benzyl-D-threitol serves as an intermediate in the synthesis of various organic compounds. It is used in the preparation of 1,4-di-O-alkyl threitols from tartaric acid, contributing to acetal formation, alkylation, and hydrolysis processes (Mash et al., 2003). Additionally, it is employed in the diastereoselective cyclopropanation of α,β-unsaturated ketals (Mash & Nelson, 1987) and for chromatographic resolution of diastereomeric α-hydroxycycloalkanone ketals (Mash & Hemperly, 1988).
  • Application in Biochemistry and Medicine

    • In biochemistry, (+)-1,4-Di-O-benzyl-D-threitol is used for the synthesis of compounds like 1,2,3-tri-O-beta-lactosyl-D-threitol, which are useful in assessing the binding properties of D-galactopyranose to human and rabbit hepatocytes (Vaino, Depew, & Szarek, 1997). Its derivatives also aid in the asymmetric synthesis of axially chiral biaryls (Tuyet et al., 2000).
  • Biotechnological Production of D-threitol

    • In biotechnology, (+)-1,4-Di-O-benzyl-D-threitol is used in the engineered production of D-threitol, a diastereoisomer of erythritol, using strains like Yarrowia lipolytica, demonstrating its importance in green chemistry, food, pharmaceuticals, and medicine (Chi et al., 2019).
  • Polymer Synthesis

    • It is utilized in the synthesis of carbohydrate-based poly(butylene terephthalate) (PBT) copolyesters, contributing to the development of biodegradable and bio-based materials in green chemistry (Lavilla et al., 2014).
  • Catalytic and Synthetic Chemistry

    • (+)-1,4-Di-O-benzyl-D-threitol is instrumental in catalytic and synthetic chemistry, contributing to mechanistic studies and the development of diastereoselective synthesis methods (Mash et al., 1990).

Safety And Hazards


  • Toxicity : Assess the toxicity based on the benzyl groups and potential metabolites.

  • Handling : Proper handling and storage are essential due to potential hazards associated with benzyl compounds.


Future Directions

Research on (+)-1,4-Di-O-benzyl-D-threitol should explore:



  • Biological Activity : Investigate its potential as an enzyme inhibitor or chiral scaffold.

  • Derivatives : Develop modified versions for improved properties.

  • Applications : Explore its use in drug development or synthetic chemistry.


Please note that this analysis is based on general knowledge, and for specific details, further research and consultation with experts are recommended.


properties

IUPAC Name

(2R,3R)-1,4-bis(phenylmethoxy)butane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVAVQDYJARRAU-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@@H](COCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426474
Record name (+)-1,4-Di-O-benzyl-D-threitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-1,4-Di-O-benzyl-D-threitol

CAS RN

91604-41-0
Record name (+)-1,4-Di-O-benzyl-D-threitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.2 g of the 1,4-bis(benzyloxy)-2,3-epoxybutane thus obtained was dissolved in a mixture comprising 120 ml of tetrahydrofuran and 30 ml of water. Then 30 ml of an aqueous solution containing 6 ml of 60% perchloric acid was added dropwise thereto under ice-cooling and stirring. After stirring at the same temperature for additional 4 hours, the reaction mixture was poured into ice/water and extracted with ether. The extract was washed with water and dried. After distilling off the solvent, the obtained oily residue was purified by column chromatography (silica gel, hexane/ethyl acetate) to thereby give 2.7 g of 1,4-bis(benzyloxy)-2,3-butanediol as a colorless liquid.
Quantity
4.2 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(+)-1,4-Di-O-benzyl-D-threitol
Reactant of Route 2
Reactant of Route 2
(+)-1,4-Di-O-benzyl-D-threitol
Reactant of Route 3
Reactant of Route 3
(+)-1,4-Di-O-benzyl-D-threitol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(+)-1,4-Di-O-benzyl-D-threitol
Reactant of Route 5
Reactant of Route 5
(+)-1,4-Di-O-benzyl-D-threitol
Reactant of Route 6
(+)-1,4-Di-O-benzyl-D-threitol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.